8-Azidoquinoline

Organic Synthesis Aryl Azide Preparation Diazo-Transfer Reaction

8-Azidoquinoline (8-AZQ; molecular formula C₉H₆N₄; molecular weight 170.17 g/mol) is a heterocyclic aryl azide in which the azido group (–N₃) is substituted at the 8-position of the bicyclic quinoline ring. The compound is synthesized from 8-aminoquinoline via a mild, high-yielding diazo-transfer reaction using triflyl azide.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 50400-06-1
Cat. No. B1280395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoquinoline
CAS50400-06-1
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N=[N+]=[N-])N=CC=C2
InChIInChI=1S/C9H6N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
InChIKeyKEOFCEHKLBDSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoquinoline (CAS 50400-06-1) – Structure, Identity, and Procurement-Relevant Baseline


8-Azidoquinoline (8-AZQ; molecular formula C₉H₆N₄; molecular weight 170.17 g/mol) is a heterocyclic aryl azide in which the azido group (–N₃) is substituted at the 8-position of the bicyclic quinoline ring [1]. The compound is synthesized from 8-aminoquinoline via a mild, high-yielding diazo-transfer reaction using triflyl azide [2]. Commercially, 8-azidoquinoline is supplied at ≥95% purity (HPLC/NMR-verified) in quantities from 250 mg to 2.5 g, with pricing at approximately €469–€1,878 depending on scale . Its azide functionality renders it a versatile precursor for click chemistry (CuAAC/SPAAC), Staudinger ligation, photoaffinity labeling, and organometallic ligand synthesis, distinguishing it from non-azido quinoline analogs.

Why 8-Azidoquinoline Cannot Be Replaced by Other Azidoquinoline Isomers or 8-Aminoquinoline


The position of the azido substituent on the quinoline scaffold dictates both the reactivity profile and downstream product identity. Photo-induced ring expansion of 8-azidoquinoline selectively yields 9-methoxy-5H-pyrido[2,3-c]azepine, whereas the 3- and 4-azidoquinoline isomers produce benzo-1,4-diazepines under analogous conditions [1]. Furthermore, only the 8-position permits the quinoline ring nitrogen to participate in bidentate N,N-chelation upon nitrene or iminophosphorane formation—a property exploited in the design of nickel, zinc, aluminum, and molybdenum catalysts that cannot be replicated with 5-, 6-, or 7-azidoquinoline isomers [2]. Procuring 8-aminoquinoline as a substitute is also ineffective: the free amine lacks the azide handle required for click chemistry, Staudinger ligation, and photo-nitrene generation, precluding its use in bioorthogonal labeling and photoaffinity workflows.

Quantitative Differentiation Evidence for 8-Azidoquinoline Against Closest Analogs and Alternatives


Synthesis Yield: 8-Azidoquinoline Achieves 95% Isolated Yield via Triflyl Azide vs. 40–70% Typical for Classical Diazotization Routes

8-Azidoquinoline is obtained in 95% isolated yield from 8-aminoquinoline using triflyl azide (TfN₃) under mild, room-temperature conditions (CH₂Cl₂/MeOH, Et₃N, cat. CuSO₄, 2 h) [1]. This represents a substantial improvement over classical Sandmeyer-type diazotization routes for aryl azides, which typically deliver isolated yields in the 40–70% range for electron-deficient heterocyclic amines due to competing diazonium salt decomposition and functional-group intolerance [2]. The 95% yield is reported as a purified, chromatographed value (silica gel, CH₂Cl₂), confirmed by ¹H/¹³C NMR, IR (ν(N₃) 2119 cm⁻¹), and GC-MS [1].

Organic Synthesis Aryl Azide Preparation Diazo-Transfer Reaction

Fluorescence Turn-On Performance: Azidoquinoline Derivatives Based on 8-AZQ Scaffold Yield up to 1352-Fold Enhancement Upon Click Reaction

Azide-functionalized probes built on the 8-aminoquinoline (8-AQ) scaffold—the direct synthetic entry point of 8-azidoquinoline—achieve up to 1352-fold fluorescence enhancement upon copper-catalyzed or strain-promoted click reaction with alkynes [1]. After styryl-group engineering, these probes exhibit a two-photon absorption cross-section of δ = 542 GM at 780 nm [1]. In live-cell and in vivo zebrafish imaging, the 8-AQ-azide probes outperform conventional fluorophores in signal-to-noise ratio and tissue penetration depth without requiring washing steps [1]. By contrast, 7-azidoquinoline derivatives (e.g., 6-cyano-7-azidoquinoline and 3-cyano-7-azidoquinoline) show virtually no emission in the azide form and rely on fluorescence recovery upon reaction, achieving substantially lower absolute turn-on magnitudes [2].

Bioorthogonal Chemistry Fluorescent Probes Two-Photon Imaging

Regioselective Photo-Induced Ring Expansion: 8-AZQ Uniquely Yields Pyrido[2,3-c]azepines While 3-/4-AZQ Isomers Form Benzodiazepines

Under optimized photolysis conditions (MeOH–KOMe, 18-crown-6/dioxane), 8-azidoquinoline undergoes ring expansion to give 9-methoxy-5H-pyrido[2,3-c]azepine [1]. The same reaction with 3-azidoquinoline or 4-azidoquinoline yields benzo-1,4-diazepines instead—a completely different heterocyclic scaffold [2]. The presence of a 6-methoxy substituent on the 8-azidoquinoline core significantly increases the ring-expansion yield and, for the first time, enables the reaction in secondary amines [1]. Photolysis of 8-quinolyl azide in aliphatic thiols gives o-alkylthioquinolylamines; the 5-quinolyl azide isomer undergoes the same transformation but with a different regiochemical outcome, and a 6-methoxy group on the 8-isomer improves yields further [3].

Photochemistry Heterocyclic Synthesis Azepine Formation

Bidentate N,N-Chelation Capability: The 8-Position Enables Unique Organometallic Catalyst Architectures Inaccessible to Other Isomers

The 8-azido substituent uniquely positions the quinoline ring nitrogen to participate in bidentate N,N-chelation upon conversion to nitrene or iminophosphorane intermediates. Reaction of 8-azidoquinoline with Ph₂PNHR yields N-(8-quinolyl)iminophosphoranes that serve as ligands for nickel(II) complexes—catalysts active in cross-coupling of arylzinc reagents with aryl chlorides and aryltrimethylammonium salts [1]. Among the nickel complexes tested, the N,N,N-chelate complex 7 exhibits the highest catalytic activity [1]. Similarly, 8-AZQ-derived iminophosphoranes support zinc and aluminum complexes for ring-opening polymerization of ε-caprolactone and rac-lactide [2]. This bidentate chelation motif is structurally verified: the molybdenum(0) phosphoranimine complex Mo(CO)₄[N(PPh₃)(C₉H₆N)] was characterized by single-crystal X-ray diffraction, confirming a five-membered chelate ring incorporating a bent M=N–R unit [3]. 5-, 6-, and 7-azidoquinoline isomers lack the spatial proximity between the azide and the ring nitrogen required for this chelation mode.

Organometallic Chemistry Catalyst Design Ligand Synthesis

Commercial Supply and Purity: 8-Azidoquinoline Is Readily Available at ≥95% Purity in Multi-Gram Quantities

8-Azidoquinoline (CAS 50400-06-1) is commercially stocked by multiple reputable vendors at standard purity ≥95%, with batch-specific quality assurance documentation including NMR, HPLC, and GC . Available package sizes range from 250 mg (€469) to 2.5 g (€1,878) . By comparison, the 5-azidoquinoline, 6-azidoquinoline, and 7-azidoquinoline isomers are significantly less commercially accessible; where listed, they frequently appear as specialty custom-synthesis items with longer lead times and higher minimum-order requirements . The robust supply chain for 8-azidoquinoline reflects its established role as a key intermediate in photoaffinity labeling, click chemistry probe construction, and organometallic ligand synthesis.

Chemical Procurement Commercial Availability Quality Specifications

Evidence-Backed Application Scenarios Where 8-Azidoquinoline Provides Measurable Advantage Over Analogs


Bioorthogonal Fluorescent Probe Construction for No-Wash Live-Cell and In Vivo Imaging

The 8-aminoquinoline scaffold—accessed directly from 8-azidoquinoline via reduction or used as the azide-functionalized form—enables light-up bioorthogonal probes with fluorescence turn-on ratios up to 1352-fold after click reaction with alkynes, combined with two-photon absorption (δ = 542 GM at 780 nm) suitable for deep-tissue imaging [1]. These probes have been validated in live-cell and zebrafish models, outperforming conventional fluorophores in signal-to-noise ratio without washing steps [1]. Researchers developing azide-based bioorthogonal imaging agents should select 8-azidoquinoline-derived scaffolds over 7-azidoquinoline analogs, which exhibit minimal pre-click fluorescence and lower absolute turn-on performance [2].

Photoaffinity Labeling Reagent Design via Aryl Nitrene Generation

8-Azidoquinoline serves as an aryl nitrene precursor upon photolysis, with the 8-position azide conjugated to the quinoline aromatic system allowing irradiation at longer UV wavelengths compared to non-conjugated alkyl azides [1]. This property reduces photodamage to biomolecular targets during photoaffinity labeling experiments. The compound's established use as a nitrene precursor for transition-metal bent-nitrene complexes [2] further validates its photochemical reliability, making it the preferred azidoquinoline isomer for photoaffinity applications where controlled nitrene generation is critical.

Synthesis of Pyrido[2,3-c]azepine Heterocycles via Photochemical Ring Expansion

8-Azidoquinoline is the sole azidoquinoline isomer that yields pyrido[2,3-c]azepines upon photolytic ring expansion in alcohol–alkoxide solution [1]. 3-Azidoquinoline and 4-azidoquinoline produce benzo-1,4-diazepines instead—a structurally distinct pharmacophore [2]. For medicinal chemistry programs targeting pyridoazepine-containing scaffolds, procurement of 8-azidoquinoline is mandatory; no alternative azidoquinoline starting material provides access to this heterocyclic core.

Organometallic Catalyst Development Using Quinoline-Based N,N-Chelate Ligands

The unique spatial arrangement of the 8-azido group and the quinoline ring nitrogen enables bidentate N,N-chelate ligand formation upon reaction with phosphines, yielding iminophosphoranes that support catalytically active nickel, zinc, and aluminum complexes [1]. Nickel complex 7 derived from 8-AZQ showed the highest activity in the series for cross-coupling of arylzinc reagents with aryl chlorides [1], while zinc complexes catalyze controlled ring-opening polymerization of ε-caprolactone and rac-lactide [2]. Organometallic chemists designing quinoline-chelated catalysts must use the 8-isomer; 5-, 6-, and 7-azidoquinolines lack the geometric prerequisite for bidentate N,N-coordination [3].

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